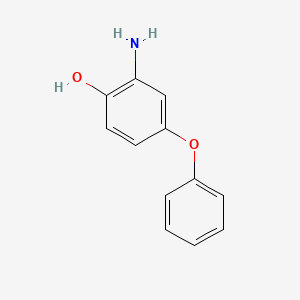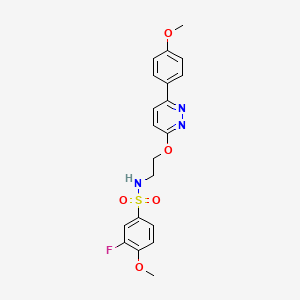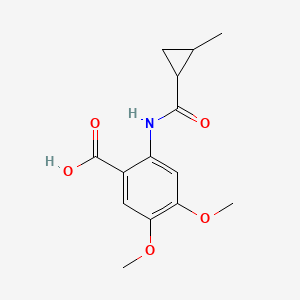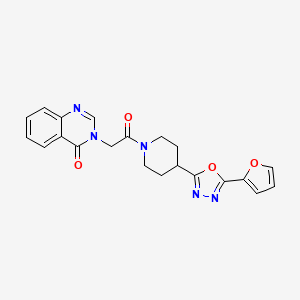
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester
概要
説明
“(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is also known by its synonyms Methyl 2-(3-oxoisoindolin-1-yl)acetate and 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-, methyl ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid with methanol in the presence of concentrated sulfuric acid . The reaction mixture is stirred at room temperature for 16 hours. After the reaction, the solvent is evaporated, and the crude oil is dissolved in ethyl acetate, then washed with sodium bicarbonate and water. The organic phase is dried, filtered, and the solvent is evaporated to isolate the compound as a yellow oil .Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindole core with a 3-oxo group and a methyl ester group attached to the 1-position of the isoindole . The molecular weight of the compound is 205.21 .科学的研究の応用
Stereochemical Investigations and Reaction Mechanisms
Research by El-Samahy (2005) explores the nucleophilic addition reactions of (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with methyl ethyl ketone, leading to the formation of complex esters through different catalysts. The study provides insights into stereochemical outcomes and reaction pathways, which are essential for designing synthesis processes in medicinal chemistry and material science (El-Samahy, 2005).
Electrochemical Sensors and Conducting Polymers
Cha et al. (2003) report the use of a similar compound, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), in the development of an electrochemical hybridization sensor. This application demonstrates the potential of isoindole-based compounds in biosensing technologies, offering a route to sensitive and selective detection methods in biotechnology and diagnostic fields (Cha et al., 2003).
Luminescent Materials
Grummt et al. (2007) study the absorption, fluorescence, and excitation spectra of pyridylthiazoles, compounds related to isoindole esters, highlighting their high luminescence and potential utility as laser dyes and metal sensors. This research underlines the significance of isoindole derivatives in developing new materials for optical applications and sensing technologies (Grummt et al., 2007).
Biocatalysis and Ester Production
Rodriguez et al. (2014) engineered Escherichia coli to produce various esters, demonstrating the vast potential of microbial biocatalysis in producing compounds with ester groups, such as "(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester". This research opens avenues for sustainable production methods in pharmaceuticals and fragrances (Rodriguez et al., 2014).
作用機序
Target of Action
The primary targets of Methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are currently unknown. This compound is a derivative of isoindole , a class of compounds known for their diverse biological activities . .
Mode of Action
As a derivative of isoindole, it may share some of the biological activities common to this class of compounds . .
Biochemical Pathways
Isoindole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
特性
IUPAC Name |
methyl 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)6-9-7-4-2-3-5-8(7)11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDYXVYRKPNTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995905.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)






